molecular formula C19H30O5 B1674373 Idebenone CAS No. 58186-27-9

Idebenone

Número de catálogo: B1674373
Número CAS: 58186-27-9
Peso molecular: 338.4 g/mol
Clave InChI: JGPMMRGNQUBGND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Idebenona se puede sintetizar utilizando coenzima Q10 y ácido 11-hidroxiundecanóico como materiales de partida. La síntesis implica una cloración selectiva utilizando un catalizador de sal metálica como sulfato de cobre, acetato de cobre o carbonato de plata, seguido de una alquilación radical con peróxido de hidrógeno bajo protección de oxígeno . El sistema de reacción produce cristales de idebenona de color amarillo en forma de aguja mediante extracción, lavado, secado, destilación al vacío y cromatografía en columna .

Métodos de producción industrial

La producción industrial de idebenona sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. El proceso implica el uso de catalizadores y reactivos rentables, y las condiciones de reacción se controlan cuidadosamente para maximizar el rendimiento y la pureza. El producto final se obtiene mediante una serie de pasos de purificación, incluida la cristalización y la cromatografía .

Aplicaciones Científicas De Investigación

Neurological Disorders

Friedreich Ataxia

One of the primary areas of research for idebenone is Friedreich ataxia, a degenerative disease affecting the nervous system. A Phase 3 clinical trial aimed to assess the efficacy of this compound on neurological function in patients with this condition. Results indicated that while this compound showed some improvement in the International Cooperative Ataxia Rating Scale (ICARS), the differences compared to placebo were not statistically significant. However, subgroup analyses suggested that patients with milder symptoms (lower ICARS scores) experienced more substantial benefits from this compound treatment .

Idiopathic REM Sleep Behavior Disorder (iRBD)

Recent studies have also focused on this compound's potential in treating iRBD, a precursor to neurodegenerative diseases like Parkinson's disease. The EITRS study is currently evaluating the efficacy and safety of this compound over a five-year period. Preliminary data suggest that this compound may reduce the conversion rate to synucleinopathies from 47% in placebo groups to an anticipated 25% in those treated with this compound .

Visual Impairments

Leber’s Hereditary Optic Neuropathy (LHON)

This compound has been investigated for its effectiveness in treating LHON, a genetic disorder that leads to vision loss. The RHODOS trial demonstrated that patients receiving this compound showed significant improvements in visual acuity compared to those receiving placebo. Specifically, the mean change in logarithm of the minimal angle of resolution (logMAR) values indicated a positive response in visual function among younger patients under 30 years old .

Table 1: Summary of Key Outcomes from LHON Studies

StudyTreatment GroupImprovement (logMAR)Statistical Significance
RHODOS TrialThis compound-0.135p < 0.05
PlaceboPlacebo-0.071Not significant

Mitochondrial Dysfunction

This compound's role as an antioxidant has led to its exploration in conditions related to mitochondrial dysfunction. Research indicates that it can stimulate mitochondrial function and protect against oxidative stress, which is crucial in diseases like Friedreich ataxia and other mitochondrial disorders .

Case Studies and Real-World Evidence

Several retrospective studies have documented real-world experiences with this compound treatment across various conditions:

  • Friedreich Ataxia: A real-world clinical experience study reported recovery rates of approximately 32% among patients treated with this compound, indicating its potential utility in clinical practice .
  • Visual Recovery: Case reports have shown patients with LHON achieving significant visual recovery after this compound treatment, reinforcing findings from controlled trials .

Actividad Biológica

Idebenone, a synthetic analog of coenzyme Q10, has garnered significant attention for its potential therapeutic applications, particularly in neurodegenerative diseases and mitochondrial disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent research findings.

Antioxidant Properties
this compound exhibits potent antioxidant activity, which is crucial for its protective effects against oxidative stress. It enhances the expression of various endogenous antioxidants, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) . This modulation helps to reduce reactive oxygen species (ROS) generation and lipid peroxidation in cellular models .

Anti-Inflammatory Effects
Research indicates that this compound can inhibit the expression of pro-inflammatory mediators in macrophages. In vitro studies have demonstrated that this compound reduces levels of inflammatory cytokines and enzymes in response to lipopolysaccharide (LPS) stimulation, suggesting its potential in managing systemic inflammatory diseases .

Neuroprotective Effects
this compound's ability to cross the blood-brain barrier allows it to exert neuroprotective effects. It has been shown to stabilize mitochondrial function and improve energy metabolism in neuronal cells, which is particularly beneficial in conditions like Alzheimer's disease and Leber's hereditary optic neuropathy (LHON) .

Case Studies and Clinical Trials

  • Leber's Hereditary Optic Neuropathy (LHON)
    A multicenter study involving 199 patients with LHON demonstrated that this compound treatment significantly stabilized and restored vision when administered within one year of symptom onset. The treatment group showed a notable improvement compared to an external control cohort .
    StudySample SizeTreatment DurationPrimary Outcome
    LEROS Study199 patientsUp to 24 monthsVision stabilization
    EAP Study87 patientsVaries60% benefit in vision improvement
  • Alzheimer's Disease
    A randomized controlled trial compared this compound with tacrine in Alzheimer's patients. The results indicated that this compound was well-tolerated and showed potential benefits in cognitive function without significant adverse effects .
  • Idiopathic REM Sleep Behavior Disorder (iRBD)
    The EITRS study is ongoing to assess the long-term efficacy of this compound in patients with iRBD. Preliminary data suggest a decrease in conversion rates from iRBD to Parkinson's disease among those treated with this compound .

Safety Profile

This compound has been generally well-tolerated across various studies. In a long-term safety study involving LHON patients, no significant adverse effects were reported, reinforcing its safety for chronic use . Commonly reported side effects include gastrointestinal disturbances, but these are typically mild.

Propiedades

IUPAC Name

2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPMMRGNQUBGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040678
Record name Idebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58186-27-9
Record name Idebenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58186-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idebenone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058186279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name idebenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Idebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(10-Hydroxydecyl)-5,6dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDEBENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6PN45W4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (4.4 g) in methanol (200 ml) is added concentrated hydrochloric acid (0.1 ml) and the mixture is kept standing at room temperature for 12 hours. To the reaction mixture is added sodium hydrogen carbonate (0.2 g), and the solvent is distilled off. The residue is dissolved in dichloromethane and the insoluble materials are filtered off. Dichloromethane is distilled off to thereby leave crude crystals. Recrystallization from hexane-ether (3:1) gives 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (3.8 g) as orange-yellow needles. Melting point: 63° C.
Name
6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a dimethylformamide solution (30 ml) of 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol (1.7 g) are added pyridine (50 mg) and bis(4-hydroxysalicylidene)ethylenediiminocobalt(II) (36 mg), and the mixture is stirred in oxygen streams at atmospheric temperature and pressure for 72 hours. The reaction product is isolated as in Example 7 and recrystallized from ether. The above procedure yields 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (1.37 g), m.p. 63° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis(4-hydroxysalicylidene)ethylenediiminocobalt(II)
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Idebenone
Reactant of Route 2
Reactant of Route 2
Idebenone
Reactant of Route 3
Idebenone
Reactant of Route 4
Idebenone
Reactant of Route 5
Reactant of Route 5
Idebenone
Reactant of Route 6
Reactant of Route 6
Idebenone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.